molecular formula C13H15NO2S B2463743 5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034612-55-8

5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2463743
CAS No.: 2034612-55-8
M. Wt: 249.33
InChI Key: KCVBFEQONZLWPC-UHFFFAOYSA-N
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Description

5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with an oxygen and nitrogen atom incorporated into the ring system

Scientific Research Applications

5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Safety and Hazards

2-Oxa-5-azabicyclo[2.2.1]heptane is labeled with the signal word “Danger” and has hazard statements H314 . This means it can cause severe skin burns and eye damage. Precautionary measures include wearing protective gloves and eye protection .

Mechanism of Action

Target of Action

The primary targets of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone are the trace amine-associated receptors (TAARs) , especially TAAR1 . TAARs are a class of G protein-coupled receptors that are known to be involved in modulating neurotransmission in the brain.

Mode of Action

The compound interacts with its targets, the TAARs, by binding to these receptors. This binding event triggers a series of intracellular events, leading to changes in neurotransmission

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving neurotransmission, particularly the pathways involving trace amines. Trace amines are biogenic amines present in trace amounts in the tissues of mammals, especially in the brain where they act as neuromodulators .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of neurotransmission. By interacting with TAARs, the compound can influence the activity of neurons, potentially leading to changes in behavior and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances, such as food or other drugs, can influence the absorption and metabolism of the compound, thereby affecting its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(methylsulfanyl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also provides a rigid framework that can be exploited in the design of novel bioactive molecules.

Properties

IUPAC Name

(3-methylsulfanylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-17-12-4-2-3-9(5-12)13(15)14-7-11-6-10(14)8-16-11/h2-5,10-11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVBFEQONZLWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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